4-(2,3-Dichlorophenoxymethyl)phenylZinc bromide
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Overview
Description
4-(2,3-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(2,3-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(2,3-dichlorophenoxymethyl)phenyl bromide+Zn→4-(2,3-dichlorophenoxymethyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dichlorophenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the reactants and drive the reaction forward.
Solvents: THF is commonly used due to its ability to dissolve both organic and inorganic reactants.
Major Products
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .
Scientific Research Applications
4-(2,3-dichlorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorophenoxymethyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the target molecule. This process is facilitated by the presence of a palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar types of reactions.
4-(4-Dimethylaminophenyl)phenylzinc Bromide: Another organozinc reagent with different substituents on the phenyl ring.
Uniqueness
4-(2,3-dichlorophenoxymethyl)phenylzinc bromide is unique due to the presence of the 2,3-dichlorophenoxymethyl group, which can impart different reactivity and selectivity compared to other organozinc compounds. This makes it particularly useful in the synthesis of molecules with specific structural and functional requirements .
Properties
Molecular Formula |
C13H9BrCl2OZn |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
bromozinc(1+);1,2-dichloro-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
VAFHEWYKVUFJBF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
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